2-Iodonaphthalene
Overview
Description
Enantioselective Synthesis of 1,2-Dihydronaphthalenes
The synthesis of 1,2-dihydronaphthalenes is significant in medicinal and synthetic chemistry. A catalytic asymmetric construction method for these molecules has been reported, utilizing N-heterocyclic carbene-catalyzed cascade annulation reactions. This method achieves high yields and stereoselectivity, producing compounds that can be further transformed into alcohols, amides, and epoxides .
Observation of Cationic Wheland-like Intermediates
In acidic media, 1-iodonaphthalene-2,4-diamines undergo a reaction forming stable Wheland-like tetrahedral cationic species observable by NMR. This process involves intramolecular protonation and allows for proton-deuterium exchange, providing a mechanism for the deiodination of these compounds .
Synthesis of 2-aroyl-3-hydroxy-4-iodonaphthalenes
A novel synthesis approach for 2-aroyl-3-hydroxy-4-iodonaphthalenes has been developed. This method employs copper(II) oxide and iodine to facilitate a domino process that includes methyl iodination, double bond isomerization, and other steps leading to the target compounds .
Dehydrohalogenation to Form Ruthenium Clusters
The reaction of 1-iodonaphthalene with [Ru3(CO)12] leads to the formation of aryne clusters containing naphthyne ligands. This process is an example of oxidative addition and highlights the potential of iodoarenes in cluster chemistry .
Iodobenzannulation of Yne-Allenones
An iodobenzannulation method has been established for the synthesis of 4-iodonaphthalen-1-ols. These compounds can be used as coupling reagents and have been shown to undergo further reactions to produce 1,2-carbonyls and heterocyclic compounds. A proposed mechanism includes oxidative addition and palladium migration .
Photostimulated Nucleophilic Aromatic Substitution
The photostimulated reaction of 1-iodonaphthalene with 2-naphthoxide ions in liquid ammonia yields 1-aryl-2-naphthols. This substitution reaction is proposed to proceed via the SRN1 mechanism, which is a nucleophilic aromatic substitution pathway .
Synthesis of 2-Amino-1-iodonaphthalene
The reaction of 2-naphthylamine with sodium iodate and sodium sulfite in acidic conditions yields 2-amino-1-iodonaphthalene. This synthesis contradicts previous reports that suggested the formation of a regioisomer and is supported by spectroscopic data .
Synthesis of Diiodonaphthalenes and Bromo-iodonaphthalenes
2,3-Diiodonaphthalene and 2-bromo-3-iodonaphthalene have been synthesized through a two-step process involving iodination and a retro Diels-Alder reaction. This method demonstrates a straightforward approach to synthesizing substituted naphthalenes .
Intramolecular Interactions in Diiodonaphthalenes
The electronic structure of di-iodonaphthalenes has been investigated, with a focus on the effects of iodine substitution topology. Photoelectron spectroscopy and quantum chemical calculations have been used to study intramolecular iodine-iodine interactions and their influence on the electronic structure .
Scientific Research Applications
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Organic Synthesis Building Blocks : “2-Iodonaphthalene” is often used as a building block in various chemical syntheses . It’s a key component in the creation of complex organic molecules, contributing to the structural diversity and complexity of the final product .
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Computational Chemistry Programs : “2-Iodonaphthalene” is used in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for simulation visualizations . These programs use “2-Iodonaphthalene” to model and predict the behavior of chemical systems, which can help guide experimental design and interpretation .
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Thermodynamic Studies : The thermodynamic properties of “2-Iodonaphthalene” can be studied using various techniques . This information can be useful in understanding the stability of the compound and its reactivity in different conditions .
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Organic Synthesis Building Blocks : “2-Iodonaphthalene” is often used as a building block in various chemical syntheses . It’s a key component in the creation of complex organic molecules, contributing to the structural diversity and complexity of the final product .
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Computational Chemistry Programs : “2-Iodonaphthalene” is used in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for simulation visualizations . These programs use “2-Iodonaphthalene” to model and predict the behavior of chemical systems, which can help guide experimental design and interpretation .
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Thermodynamic Studies : The thermodynamic properties of “2-Iodonaphthalene” can be studied using various techniques . This information can be useful in understanding the stability of the compound and its reactivity in different conditions .
Safety And Hazards
2-Iodonaphthalene is considered hazardous. It’s recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It’s incompatible with strong oxidizing agents .
Future Directions
While specific future directions for 2-Iodonaphthalene were not found in the search results, it’s worth noting that naphthol compounds like 2-Iodonaphthalene have drawn great attention in various organic transformations because of their attributes, such as low cost, easy to handle, and eco-friendliness . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It’s anticipated that this will stimulate researchers to design new strategies for the further exploitation of 2-Iodonaphthalene for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
2-iodonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNLBIWVMVNNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210107 | |
Record name | beta-Iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodonaphthalene | |
CAS RN |
612-55-5 | |
Record name | 2-Iodonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Iodonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodonaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-Iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.